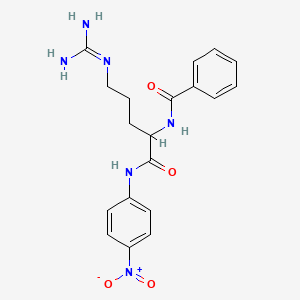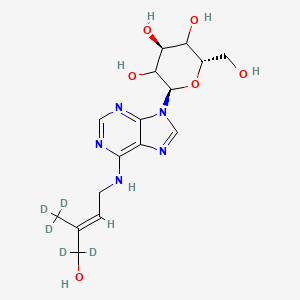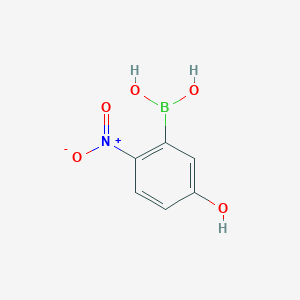![molecular formula C12H23N3O2 B13405831 N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide is a compound with significant importance in the field of organic chemistry. It is an intermediate in the synthesis of N8-Acetylspermidine Dihydrochloride, which is an analog of Spermidine, a biogenic polyamine essential for both normal and neoplastic tissue growth . This compound is also recognized as a premium Active Pharmaceutical Ingredient (API) for research purposes .
Preparation Methods
The synthesis of N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide involves several steps. One common method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrimidine ring . The reaction conditions typically involve mild temperatures and the use of catalytic amounts of iron (III) chloride in water, which allows for the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .
Chemical Reactions Analysis
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride, carboxylic acids, and sulfonic acid anhydride activators . The major products formed from these reactions include N-acylpyrroles and N-sulfonylpyrroles, which have distinct reactivity and applications in organic synthesis .
Scientific Research Applications
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various polyamines and pyrroles . In biology and medicine, it is utilized in the study of tissue growth and development, as well as in the development of new pharmaceutical compounds . In the industry, it serves as a valuable component in the production of active pharmaceutical ingredients and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide involves its interaction with molecular targets and pathways related to polyamine metabolism. It acts as an analog of Spermidine, influencing various cellular processes such as DNA stabilization, protein synthesis, and cell proliferation . The compound’s effects are mediated through its binding to specific enzymes and receptors involved in polyamine biosynthesis and regulation .
Comparison with Similar Compounds
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide can be compared with other similar compounds such as N8-Acetylspermidine Dihydrochloride and Spermidine . While all these compounds share a common role in polyamine metabolism, this compound is unique due to its specific structural features and reactivity. Other similar compounds include N-acylpyrroles and N-sulfonylpyrroles, which have distinct applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[4-(3-acetyl-1,3-diazinan-1-yl)butyl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-11(16)13-6-3-4-7-14-8-5-9-15(10-14)12(2)17/h3-10H2,1-2H3,(H,13,16) |
InChI Key |
PCSOYEFKNCQDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1CCCN(C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


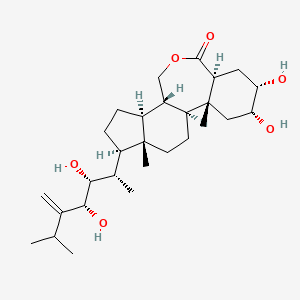


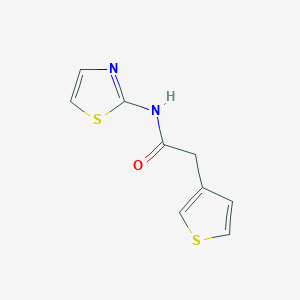
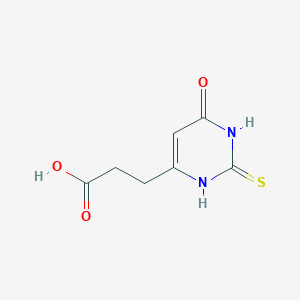

![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)

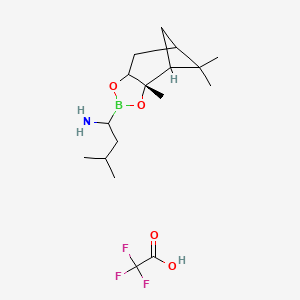

![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
